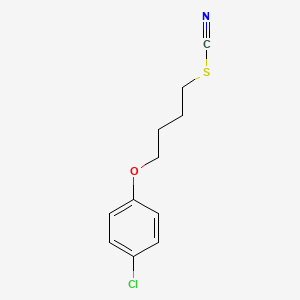
3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key regulator of B-cell signaling, making TAK-659 a promising candidate for the treatment of B-cell malignancies.
Mécanisme D'action
3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in B-cell development and activation, making it an attractive target for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to tumor cell death. Additionally, 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has a relatively short half-life, which may limit its efficacy in certain settings.
Orientations Futures
Future research on 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide should focus on its potential use in combination with other targeted therapies for the treatment of B-cell malignancies. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide in humans.
Méthodes De Synthèse
3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of various intermediates. The synthesis starts with the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with 1-isopropyl-4-piperidinamine to form the corresponding amide. This amide is then treated with sodium hydride and methyl iodide to produce 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Preclinical studies have shown that 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide is highly selective for BTK and has potent anti-tumor activity in B-cell malignancies.
Propriétés
IUPAC Name |
3-chloro-6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2OS/c1-11(2)21-8-6-13(7-9-21)20-18(22)17-16(19)14-5-4-12(3)10-15(14)23-17/h4-5,10-11,13H,6-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUBRDDLRNFFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCN(CC3)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}benzamide](/img/structure/B4986962.png)
![6-bromo-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4986963.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(2-fluorophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4986969.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)



![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)